molecular formula C11H10N2O4 B3218804 Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate CAS No. 1190312-50-5

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate

Cat. No.: B3218804
CAS No.: 1190312-50-5
M. Wt: 234.21 g/mol
InChI Key: KZWUAXQHBFQKHO-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is a chemical building block based on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a structure of high importance in medicinal chemistry and drug discovery . This fused bicyclic system is structurally analogous to indole but offers distinct physicochemical properties, such as greater stability and the ability to act as a robust pharmacophore . The 1H-pyrrolo[2,3-b]pyridine core is found in various natural products and is a key structural component in several pharmacologically active compounds and approved drugs . Its derivatives are frequently investigated as potent antiproliferative and anticancer agents . For instance, recent research has identified 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors that demonstrate synergistic antitumor efficacy in combination with chemotherapeutic agents in vivo . Other analogues function as protein-kinase inhibitors, including inhibitors of Abl and Src kinases, PARP-1, and Cdc7 kinase, all of which are relevant targets in oncology . Beyond oncology, this chemotype exhibits a broad spectrum of biological activities , making it a versatile template for multiple therapeutic areas. Research has shown potential for pyrrolopyridine derivatives in developing antiviral, anti-inflammatory, antidiabetic, and antimicrobial agents . The dicarboxylate ester functional groups on this specific compound make it a versatile synthetic intermediate for further derivatization, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)13-9-6(7)3-4-12-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWUAXQHBFQKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ester groups into alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been investigated for its pharmacological properties, particularly as an inhibitor of specific kinases involved in various diseases.

Inhibition of SGK-1 Kinase

Research indicates that compounds related to pyrrolo[2,3-b]pyridines have shown promise as inhibitors of the serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation processes. The inhibition of SGK-1 may provide therapeutic strategies for conditions such as hypertension and heart failure .

Case Study: Therapeutic Potential

A study highlighted the use of pyrrolo[2,3-b]pyridine derivatives in treating disorders associated with SGK-1 activity. The findings suggest that these compounds could lead to the development of new treatments for renal diseases characterized by excessive cell proliferation .

Organic Synthesis Applications

This compound is also utilized in synthetic organic chemistry for constructing complex molecular architectures.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in developing new pharmaceuticals.

Reaction Type Description Reference
Suzuki CouplingUsed to form C-C bonds with aryl boronic acids.
Nucleophilic SubstitutionReacts with nucleophiles to introduce functional groups.

Research Findings and Insights

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Preliminary studies indicate that certain pyrrolo derivatives may protect neuronal cells from oxidative stress, opening avenues for treating neurodegenerative diseases .
  • Antimicrobial Properties : Investigations have revealed that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate (hereafter referred to as the target compound ) with structurally related pyrrolopyridine derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Substituent Effects and Reactivity

Compound Name Substituents Functional Groups Key Reactivity Features
Target Compound 4,6-dimethyl carboxylate Two methyl esters High electrophilicity at ester positions; potential for hydrolysis or transesterification
4,6-diMethoxy-1H-pyrrolo[2,3-b]pyridine 4,6-methoxy Methoxy groups Electron-donating groups reduce electrophilicity; lower reactivity in substitution reactions compared to esters
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 4,6-chloro; 1-methyl carboxylate Chlorine atoms + methyl ester Chlorine’s electronegativity enhances reactivity in nucleophilic aromatic substitution; steric hindrance at position 1
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 5,6-diethyl carboxylate; 8-cyano; 7-(4-nitrophenyl) Nitro, cyano, and ethyl esters Nitro and cyano groups increase electrophilicity; ethyl esters confer higher lipophilicity than methyl esters

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound C₁₁H₁₀N₂O₄ 234.21 Not reported Moderate polarity due to ester groups; soluble in polar aprotic solvents
Trimethyl 1-(4-methoxyphenyl)-...cyclopenta[b]pyrrole-3,4,5-tricarboxylate C₂₇H₂₇NO₇ 501.51 169–171 High hydrophilicity from three esters; likely soluble in DMSO or acetone
Diethyl 8-cyano-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₇H₂₅N₃O₆ 487.51 243–245 Low solubility in water due to nitro and cyano groups; soluble in DMF
4,6-diMethoxy-1H-pyrrolo[2,3-b]pyridine C₉H₁₀N₂O₂ 178.19 Not reported Higher lipophilicity than target compound; soluble in dichloromethane

Biological Activity

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate (CAS No. 1190312-50-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyridine and pyrrole ring structure with two ester groups at positions 4 and 6. Its molecular formula is C11_{11}H10_{10}N2_2O4_4 with a molecular weight of 234.21 g/mol. This unique structure contributes to its reactivity and potential for derivatization, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in:

  • Inhibiting Enzymatic Activity : Research indicates that it can inhibit TNIK (TRAF2 and NCK-interacting kinase), which is implicated in various cancer pathways. Some derivatives demonstrated IC50_{50} values lower than 1 nM in inhibiting TNIK activity .
  • Modulating Immune Responses : this compound has been shown to inhibit IL-2 secretion in a concentration-dependent manner .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:

  • Pyrrole Derivatives : Compounds with similar structures have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various mechanisms:

  • Cell Proliferation Inhibition : Studies have indicated that derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

StudyFindings
In-house Screening Identified high inhibition of TNIK with IC50_{50} < 1 nM.
Antibacterial Evaluation MIC values of pyrrole derivatives between 3.12 - 12.5 μg/mL against S. aureus and E. coli.
Therapeutic Potential Review Discussed the synthesis and therapeutic interest of pyrido[2,3-b]pyridine derivatives in drug development.

Q & A

Q. What are the common synthetic routes for preparing Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, analogous pyrrole derivatives (e.g., diethyl oxalate reflux in ethanol) achieve yields up to 85% by optimizing solvent choice, temperature, and reaction time . Key variables include:
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOEt) can accelerate esterification.
  • Temperature : Reflux conditions (e.g., 78°C for ethanol) are critical for equilibrium-driven reactions.
    Characterization via NMR and X-ray crystallography (as in related pyrrole dicarboxylates) confirms structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Single-crystal XRD using APEX2 and SAINT-Plus software resolves bond lengths, angles, and packing motifs, as demonstrated for structurally similar pyrrole derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies substituent positions and ester group configurations.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives with enhanced biological activity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties and predict reactive sites for functionalization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Software like AutoDock Vina evaluates binding affinities.
  • Reaction Path Search : Tools like GRRM or Gaussian explore energy barriers for cyclization or substitution reactions, reducing trial-and-error experimentation .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls. For example, variations in anti-inflammatory activity may arise from differing IL-6/TNF-α measurement protocols .
  • Purity Analysis : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding variables.

Q. How can factorial design be applied to optimize multi-step synthetic pathways for complex pyrrolo-pyridine derivatives?

  • Methodological Answer :
  • Factor Selection : Identify critical variables (e.g., temperature, molar ratios, catalysts) using preliminary screening (e.g., Plackett-Burman design).
  • Response Surface Methodology (RSM) : Model interactions between factors to maximize yield. For example, a central composite design could optimize esterification and cyclization steps .
  • Validation : Confirm predicted optimal conditions with triplicate experiments and characterize products via XRD/NMR .

Q. What strategies can troubleshoot failed cyclization reactions in fused heterocyclic systems based on pyrrolo-pyridine scaffolds?

  • Methodological Answer :
  • Mechanistic Analysis : Use computational tools (e.g., Gaussian) to identify kinetic/thermodynamic bottlenecks in cyclization pathways .
  • Alternative Reagents : Replace hydrazine with semicarbazide or hydroxylamine to test nucleophilic reactivity, as seen in analogous pyrazolopyridine syntheses .
  • Protecting Groups : Introduce SEM (2-(trimethylsilyl)ethoxymethyl) groups to stabilize intermediates, as demonstrated for chloro-pyrrolo-pyridines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyrrole-dicarboxylate syntheses?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments using published protocols (e.g., diethyl oxalate reflux ) while controlling humidity and oxygen levels.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolyzed esters or dimerized species).
  • Cross-Validation : Compare results with alternative methods (e.g., bromination under acetic acid ) to isolate procedural vs. compound-specific factors.

Experimental Design & Optimization

Q. What role do membrane separation technologies play in purifying pyrrolo-pyridine derivatives?

  • Methodological Answer :
  • Nanofiltration : Use polymeric membranes (e.g., polyamide) to separate unreacted starting materials from esters based on molecular weight cut-offs .
  • Solvent-Resistant Membranes : Optimize pore size and surface charge to retain hydrophobic intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
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Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate

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